Butocarboxim

Description

Properties

IUPAC Name |

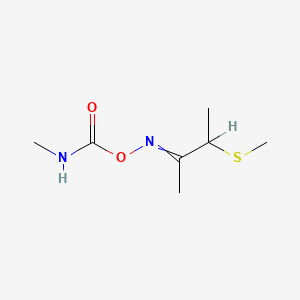

(3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNPDDSJBGRXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058062 | |

| Record name | Butocarboxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] | |

| Record name | Butocarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in most organic solvents., Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride., In water, 35 g/l @ 20 °C | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 (20 °C) | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000795 [mmHg], 7.95X10-5 mm Hg @ 20 °C | |

| Record name | Butocarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ | |

CAS No. |

34681-10-2 | |

| Record name | Butocarboxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34681-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butocarboxim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butocarboxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butocarboxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOCARBOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N64057402F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butocarboxim is a carbamate insecticide that has been utilized for the control of sucking insects in various agricultural settings. As an acetylcholinesterase inhibitor, its mode of action involves the disruption of nerve impulse transmission in target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and analytical methods for its detection. Furthermore, it delves into its toxicological profile and environmental fate, presenting key data in a structured format to facilitate research and development.

Chemical and Physical Properties

This compound is the common name for 3-(methylthio)butan-2-one O-[(methylamino)carbonyl]oxime. It is a systemic insecticide effective against a range of sucking insects.[1]

Identification

| Property | Value |

| IUPAC Name | (3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate[2] |

| CAS Number | 34681-10-2[2] |

| Synonyms | Drawin, Drawin 755, Afiline[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₂S[2] |

| Molecular Weight | 190.27 g/mol |

| Physical State | Pale brown, viscous liquid (technical grade) |

| Melting Point | 37 °C (for the (E)-isomer); the (Z)-isomer is a liquid at room temperature |

| Boiling Point | Decomposes before boiling |

| Density | 1.12 g/cm³ (at 20 °C) |

| Vapor Pressure | 7.95 x 10⁻⁵ mmHg (at 20 °C) |

| Solubility in Water | 35 g/L (at 20 °C) |

| Solubility in Organic Solvents | Soluble in most organic solvents; completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/L) and carbon tetrachloride. |

| Octanol-Water Partition Coefficient (log Kow) | 1.1 |

| Stability | Stable at pH 5-7 (up to 50 °C). It is hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C. |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general outline of the synthesis is as follows:

-

Reaction of 3-chloro-2-butanone with methyl mercaptan: This step forms 3-(methylthio)-2-butanone.

-

Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

-

Carbamoylation: The final step involves the reaction of the oxime with methyl isocyanate to yield this compound.

A detailed experimental protocol for a similar carbamate synthesis is often performed under controlled temperature and pH conditions, utilizing an appropriate solvent and catalyst. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

Analytical Methods for this compound Determination

The determination of this compound residues in various matrices is crucial for regulatory and safety purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

This protocol is based on a method developed for the determination of this compound in crops.

1. Sample Extraction:

-

Homogenize the sample (e.g., fruit, vegetable).

-

Extract a known weight of the homogenized sample with acetone.

-

Concentrate the acetone extract using a rotary evaporator.

-

Dissolve the residue in a sodium chloride solution and partition with n-hexane to remove nonpolar interferences.

-

Collect the aqueous phase and extract twice with dichloromethane.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness.

2. Sample Clean-up:

-

Dissolve the residue from the extraction step in a small volume of dichloromethane.

-

Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., aminopropyl-bonded silica) to remove polar interferences.

-

Elute the this compound from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Post-column derivatization followed by fluorescence detection is a sensitive method. This compound is hydrolyzed under alkaline conditions at an elevated temperature, and the resulting amine reacts with a fluorogenic reagent like o-phthalaldehyde (OPA) in the presence of a thiol to produce a highly fluorescent derivative.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 455 nm

-

Mode of Action

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes hyperexcitation, paralysis, and ultimately the death of the insect.

The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE. This process is reversible, but the rate of decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.

Caption: Acetylcholinesterase inhibition by this compound.

Toxicology

The toxicity of this compound varies depending on the organism and the route of exposure. As a neurotoxin, it primarily affects the nervous system.

Acute Toxicity Data

| Organism | Route | LD₅₀ / LC₅₀ |

| Rat | Oral | 153 - 200 mg/kg |

| Rat | Dermal | > 360 mg/kg |

| Rabbit | Dermal | 360 mg/kg |

Environmental Fate

The persistence and degradation of this compound in the environment are critical factors in assessing its overall environmental impact.

Degradation

This compound is subject to both biotic and abiotic degradation processes. Hydrolysis is a significant degradation pathway, particularly under alkaline conditions. Microbial degradation in soil also contributes to its dissipation.

| Environmental Compartment | Half-life (t₁/₂) |

| Soil | The half-life can vary depending on soil type, temperature, and microbial activity. Generally considered to have low to moderate persistence. |

| Water | Hydrolysis is pH-dependent, with faster degradation in alkaline waters. |

Experimental and Logical Workflows

Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in an agricultural sample.

Caption: Workflow for this compound residue analysis.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The information presented, including structured data tables and diagrams of key processes, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of these properties is essential for the safe handling, effective application, and assessment of the environmental and toxicological impact of this insecticide.

References

In-Depth Technical Guide to the Synthesis of Butocarboxim and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the carbamate insecticide Butocarboxim and its isomers. The document details the necessary chemical transformations, experimental protocols, and methods for data analysis, tailored for professionals in the fields of chemical research and drug development.

Overview of this compound

This compound, chemically known as 3-(methylthio)-2-butanone O-[(methylamino)carbonyl]oxime, is a systemic insecticide effective against a range of sucking insects.[1] It functions as an acetylcholinesterase inhibitor. Commercial this compound is typically a mixture of its (E)- and (Z)- geometric isomers, which arise from the C=N double bond of the oxime moiety. The ratio of these isomers can influence the biological activity and physical properties of the final product.

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Ketone Precursor: Preparation of 3-(methylthio)-2-butanone.

-

Oximation: Conversion of the ketone to its corresponding oxime, 3-(methylthio)-2-butanone oxime.

-

Carbamoylation: Reaction of the oxime with methyl isocyanate to form the final product, this compound.

Below are the detailed experimental protocols for each of these stages.

Stage 1: Synthesis of 3-(methylthio)-2-butanone

The key starting material for this compound synthesis is 3-(methylthio)-2-butanone. A common and effective method for its preparation involves the nucleophilic substitution of a halogenated butanone with a sulfur nucleophile.

Reaction:

Figure 1: Synthesis of 3-(methylthio)-2-butanone.

Experimental Protocol:

-

Materials: 3-Bromo-2-butanone, sodium thiomethoxide, absolute ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-bromo-2-butanone (1.0 equivalent) in absolute ethanol to the cooled sodium thiomethoxide solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 3-(methylthio)-2-butanone as a colorless to pale yellow liquid.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Boiling Point | 65-67 °C at 15 mmHg |

Stage 2: Synthesis of 3-(methylthio)-2-butanone oxime

The second stage involves the conversion of the synthesized ketone into its oxime through a condensation reaction with hydroxylamine.

Reaction:

Figure 2: Synthesis of 3-(methylthio)-2-butanone oxime.

Experimental Protocol:

-

Materials: 3-(methylthio)-2-butanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 3-(methylthio)-2-butanone (1.0 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine.[2]

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

After cooling to room temperature, remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration, evaporate the solvent to yield the crude 3-(methylthio)-2-butanone oxime, which exists as a mixture of (E)- and (Z)-isomers. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Product Form | Mixture of (E)- and (Z)-isomers |

Stage 3: Synthesis of this compound

The final step is the carbamoylation of the oxime with methyl isocyanate to form this compound. This reaction is typically catalyzed by a base.

Reaction:

Figure 3: Synthesis of this compound.

Experimental Protocol:

-

Materials: 3-(methylthio)-2-butanone oxime, methyl isocyanate, triethylamine (or another suitable base), anhydrous toluene (or another inert aprotic solvent). Caution: Methyl isocyanate is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

-

Procedure:

-

Dissolve 3-(methylthio)-2-butanone oxime (1.0 equivalent) in anhydrous toluene in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

-

Slowly add methyl isocyanate (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature between 40-50 °C.

-

Stir the reaction mixture at this temperature for 3-5 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Final Product | Mixture of (E)- and (Z)-Butocarboxim |

Isomers of this compound

This compound exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the C=N bond of the oxime. The commercial product is typically a mixture with the (E)-isomer predominating (approximately 85-90%).[3]

Separation of Isomers

The separation of the (E)- and (Z)-isomers of this compound can be achieved by chromatographic techniques.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is an effective method for isolating pure isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.[4][5] The elution order and resolution will depend on the specific column and gradient conditions.

-

Column Chromatography: While challenging, separation on a silica gel column with a carefully selected eluent system (e.g., a low-polarity mixture of hexane and ethyl acetate) may provide some degree of separation, although baseline resolution might be difficult to achieve.

Stereoselective Synthesis

The stereoselective synthesis of a specific isomer of this compound is not well-documented in publicly available literature. However, general strategies for stereoselective oxime synthesis or isomerization could potentially be adapted. For instance, acid-catalyzed isomerization can sometimes favor the formation of the thermodynamically more stable isomer.

Data Presentation

Summary of Yields

| Reaction Stage | Product | Typical Yield (%) |

| 1. Thioetherification | 3-(methylthio)-2-butanone | 75-85 |

| 2. Oximation | 3-(methylthio)-2-butanone oxime | 80-90 |

| 3. Carbamoylation | This compound | 70-85 |

Spectroscopic Data for this compound

The following data corresponds to the mixture of (E)- and (Z)-isomers.

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (LC-ESI-QTOF) | Precursor m/z: 213.0668 [M+Na]+ |

| ¹H NMR (CDCl₃, δ in ppm) | Characteristic signals for CH₃, SCH₃, C=N-CH₃, and NH-CH₃ groups are expected. The chemical shifts will differ slightly for the E and Z isomers. |

| ¹³C NMR (CDCl₃, δ in ppm) | Resonances for carbonyl, C=N, and various methyl carbons are expected, with distinct signals for the E and Z isomers. |

| Infrared (IR, cm⁻¹) | Key absorptions are expected for C=O (carbamate), C=N (oxime), and N-H stretching. |

Logical Relationships and Workflows

The overall synthesis and analysis workflow can be visualized as follows:

Figure 4: Overall workflow for the synthesis and analysis of this compound isomers.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Careful handling of hazardous reagents, particularly methyl isocyanate, is paramount throughout the synthesis process.

References

- 1. This compound | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. This compound (Ref: Co 755) [sitem.herts.ac.uk]

- 4. "Determination of this compound residue in agricultural products by HPLC" by S.-H. Tseng, P.-C. Chang et al. [jfda-online.com]

- 5. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Butocarboxim: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim, a systemic insecticide belonging to the carbamate class, has been utilized in agriculture to control sucking insects on various crops. Understanding its metabolic pathway in both mammals and plants is crucial for assessing its toxicological profile, establishing residue limits, and ensuring environmental and consumer safety. This technical guide provides an in-depth overview of the biotransformation of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Metabolic Pathways of this compound

The metabolism of this compound in both mammals and plants primarily involves oxidation and hydrolysis reactions. The main pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone (also known as Butoxycarboxim). Hydrolysis of the carbamate ester bond can also occur, leading to the formation of the corresponding oxime and methylamine.

Mammalian Metabolic Pathway

In mammals, this compound is readily absorbed and metabolized. The primary route of excretion is through urine. The metabolic pathway is characterized by the rapid oxidation of the thioether group to form the sulfoxide and sulfone metabolites. These metabolites, along with the parent compound, can undergo hydrolysis of the carbamate linkage.

Plant Metabolic Pathway

In plants, this compound is rapidly metabolized. Similar to mammals, the primary transformation involves the oxidation of the sulfur atom to form the sulfoxide and sulfone metabolites.[1] These metabolites are generally more polar and less toxic than the parent compound. The parent this compound is often present at low levels or is undetectable shortly after application.[1]

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is limited in publicly available literature. However, studies on analogous carbamate insecticides, such as Aldicarb, provide valuable insights into the likely distribution of metabolites.

Mammalian Metabolism: Urinary Metabolites of an Analogous Carbamate (Aldicarb) in Rats

| Metabolite | Percentage of Administered Dose in Urine (%) | Reference |

| Aldicarb Sulfoxide | 40 | [2][3] |

| Sulfoxide Oxime | 30 | [2] |

| Unchanged Aldicarb | < 0.4 |

Note: This data is for the analogous compound Aldicarb and is presented to illustrate a likely metabolic profile for a thioether-containing carbamate in mammals.

Plant Metabolism: Residues of this compound and its Metabolites in Crops

Field trials have demonstrated the rapid degradation of this compound in various crops, with the sulfoxide and sulfone metabolites being the predominant residues at harvest.

| Crop | Residue Component(s) | Residue Level (mg/kg) at Pre-Harvest Interval (days) | Reference |

| Apples | This compound & Metabolites | 0.02 - 1.1 (21) | |

| Stone Fruits | This compound & Metabolites | 0.19 - 3.2 (21) | |

| Beans | This compound & Metabolites | 0.1 - 2.3 (7) | |

| Cabbage | This compound & Metabolites | 0.1 - 1.7 (14) | |

| Lettuce | This compound & Metabolites | 0.1 - 1.7 (14) | |

| Citrus (whole fruit) | This compound & Metabolites | 0.2 - 1.1 (21) | |

| Cotton Seed | This compound & Metabolites | Not Available |

Note: The residue definition often includes the parent compound and its sulfoxide and sulfone metabolites.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's metabolic fate. The following sections outline key experimental protocols for both mammalian and plant metabolism studies.

In Vivo Mammalian Metabolism Study

This protocol describes a general procedure for an in vivo metabolism study of this compound in rats.

1. Animal Model and Acclimatization:

-

Species: Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study.

2. Test Substance and Dosing:

-

Radiolabeling: [¹⁴C]-Butocarboxim is typically used to facilitate tracking and quantification of metabolites. The label is strategically placed in a stable part of the molecule.

-

Dosing: A single oral gavage dose is administered. The vehicle is typically an aqueous solution (e.g., 0.5% carboxymethylcellulose).

3. Housing and Sample Collection:

-

Metabolism Cages: Rats are housed individually in metabolism cages that allow for the separate collection of urine and feces.

-

Collection Intervals: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, etc.) are collected.

4. Sample Preparation and Analysis:

-

Homogenization: Feces and tissues are homogenized.

-

Extraction: Metabolites are extracted from urine, feces, and tissue homogenates using appropriate solvents and techniques such as solid-phase extraction (SPE).

-

Analysis: High-Performance Liquid Chromatography (HPLC) with a radiodetector is used to separate and quantify the radioactive metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the identification of the chemical structures of the metabolites.

Plant Metabolism Study

This protocol outlines a general procedure for studying the metabolism of this compound in plants using radiolabeled compounds.

1. Plant Material and Growth Conditions:

-

Species: Select a representative crop (e.g., cotton, citrus, or a leafy vegetable).

-

Growth: Plants are grown in a controlled environment (greenhouse or growth chamber) to ensure uniformity.

2. Test Substance and Application:

-

Radiolabeling: [¹⁴C]-Butocarboxim is used.

-

Application: The test substance is applied to the plants using a method that simulates agricultural practice, such as foliar spray or soil drench.

3. Sampling:

-

Time Points: Plant materials (leaves, stems, fruits, roots) are harvested at various time intervals after application (e.g., 0, 1, 3, 7, 14, and 21 days).

4. Sample Preparation and Extraction:

-

Homogenization: Plant samples are homogenized, often after being frozen in liquid nitrogen.

-

Extraction: Residues are extracted using a suitable solvent system, such as acetonitrile/water.

-

Partitioning: The extract is partitioned with a non-polar solvent (e.g., hexane) to remove lipids and other interferences. The aqueous phase containing the polar metabolites is further analyzed.

5. Analysis:

-

Chromatography: HPLC with a radiodetector is the primary tool for separating and quantifying the parent compound and its metabolites. Thin-Layer Chromatography (TLC) can also be used for separation.

-

Identification: LC-MS/MS is used to identify the chemical structures of the metabolites.

-

Bound Residues: The plant material remaining after extraction is subjected to combustion analysis to determine the amount of non-extractable (bound) radioactive residues.

Conclusion

The metabolic pathways of this compound in mammals and plants are primarily driven by sulfoxidation and hydrolysis. In mammals, the resulting metabolites are efficiently excreted in the urine. In plants, this compound is rapidly transformed into its sulfoxide and sulfone derivatives, which constitute the main residues at harvest. While a qualitative understanding of these pathways exists, there is a notable lack of publicly available, detailed quantitative data for this compound itself. The provided data for analogous compounds and residue levels in crops offer valuable context for researchers. The detailed experimental protocols outlined in this guide provide a framework for conducting further studies to fill these knowledge gaps, which is essential for a comprehensive risk assessment of this insecticide.

References

An In-Depth Technical Guide to the Toxicological Profile and Primary Safety Concerns of Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butocarboxim is a systemic carbamate insecticide and acaricide effective against a range of sucking and chewing pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxic effects in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its primary metabolite, Butoxycarboxim, with a focus on mammalian and ecotoxicological effects. The primary safety concerns associated with this compound exposure are centered on its acute toxicity and neurotoxic potential. This document summarizes key toxicity data, details experimental methodologies for pivotal studies, and outlines the metabolic and toxicokinetic properties of the compound.

Chemical and Physical Properties

This compound is the common name for 3-(methylthio)butanone O-methylcarbamoyloxime. It is a synthetic oxime carbamate that exists as a mixture of E- and Z-isomers, with the E-isomer typically comprising 85-90% of the technical product.[1] It is highly soluble in water and volatile.[1]

| Property | Value | Reference |

| Chemical Name | 3-(methylthio)butanone O-methylcarbamoyloxime | |

| CAS Number | 34681-10-2 | |

| Molecular Formula | C₇H₁₄N₂O₂S | |

| Molecular Weight | 190.27 g/mol | |

| Physical State | Pale brown viscous liquid (technical product) | |

| Water Solubility | Highly soluble | |

| Stability | Stable at pH 5-7; hydrolysed by strong acids and alkalis. Thermally stable. |

Mechanism of Action

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. As a carbamate insecticide, it carbamylates the active site of AChE, leading to a temporary inactivation of the enzyme. This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors, causing a state of hyperexcitation and ultimately leading to paralysis and death in insects. The carbamylation of AChE is reversible, which generally results in a shorter duration of toxic effects compared to organophosphate insecticides.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Products of Butocarboxim in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class. Its efficacy against a range of sucking insects has led to its use in agriculture. Understanding the environmental fate of this compound, particularly its behavior and degradation in soil, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation pathways, kinetics, and influencing factors of this compound in the soil environment. It also details the experimental methodologies used to study its environmental fate.

Environmental Fate of this compound in Soil

This compound is characterized by its relatively short persistence in soil, with reported half-lives ranging from 1 to 8 days.[1] However, under conditions of sterilization and exposure to sunlight, the half-life can extend to approximately 9 to 11 days, indicating that both microbial activity and photodegradation play roles in its dissipation.[1] With a soil organic carbon-water partitioning coefficient (Koc) of 37, this compound is considered to have very high mobility in soil, suggesting a potential for leaching.[1]

The degradation of this compound in soil is a multi-step process involving both biotic and abiotic transformations. The primary degradation pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone, which is also known as Butoxycarboxim.[1] This is followed by the hydrolysis of the carbamate ester linkage.

Degradation Pathway

The degradation of this compound in soil proceeds through the following key steps:

-

Oxidation to Sulfoxide: The initial step involves the oxidation of the methylthio group of this compound to form this compound sulfoxide. This is a rapid transformation mediated by microbial and chemical processes in the soil.

-

Oxidation to Sulfone (Butoxycarboxim): this compound sulfoxide is further oxidized to form Butoxycarboxim (this compound sulfone).[1] Butoxycarboxim is a more stable metabolite with a longer half-life in soil, reported to be between 41 and 44 days.

-

Hydrolysis: The carbamate ester linkage in this compound and its oxidized metabolites can undergo hydrolysis, breaking down the molecule into smaller, less toxic compounds. The rate of hydrolysis is influenced by soil pH, with faster degradation occurring under alkaline conditions.

This compound degradation pathway in soil.

Quantitative Data on Degradation

The degradation kinetics of this compound and its primary metabolite, Butoxycarboxim, are essential for environmental risk assessment. The following tables summarize the available quantitative data.

| Compound | Soil Half-life (t½) | Reference |

| This compound | 1 - 8 days | |

| Butoxycarboxim | 41 - 44 days |

| Parameter | Value | Reference |

| Soil Organic Carbon Partitioning Coefficient (Koc) of this compound | 37 | |

| Stability of this compound at pH 5-7 (up to 50 °C) | Stable | |

| Hydrolysis of this compound | By strong acids and alkalis |

Experimental Protocols

The study of this compound's environmental fate in soil typically follows standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil"). These studies are crucial for determining the rate and pathway of degradation.

Aerobic Soil Metabolism Study (Based on OECD 307)

This experimental workflow outlines the key steps involved in a typical aerobic soil metabolism study for a pesticide like this compound.

Workflow for an aerobic soil metabolism study.

Detailed Methodologies:

-

Test System:

-

Soil: A representative agricultural soil is used, characterized for its physicochemical properties (pH, organic carbon content, texture, cation exchange capacity).

-

Radiolabeled Compound: ¹⁴C-labeled this compound is used to trace the parent compound and its degradation products.

-

-

Experimental Conditions:

-

Temperature: Incubated at a constant temperature, typically 20-25°C.

-

Moisture: Maintained at a specific moisture level, often 40-60% of the maximum water-holding capacity.

-

Aerobic Conditions: A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

-

-

Sampling and Analysis:

-

Sampling: Soil samples are collected at various time intervals throughout the study period.

-

Extraction: The soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the parent compound and its degradation products.

-

Mineralization: The evolved ¹⁴CO₂ is trapped in a suitable absorbent (e.g., potassium hydroxide solution) and quantified by liquid scintillation counting to determine the extent of mineralization.

-

Factors Influencing Degradation

The degradation rate of this compound in soil is influenced by a variety of factors:

-

Soil Microorganisms: Microbial degradation is a major pathway for the breakdown of carbamate insecticides. The presence of a diverse and active microbial community can significantly accelerate the degradation of this compound.

-

Soil pH: this compound is more stable in acidic to neutral soils (pH 5-7). Hydrolysis is more rapid under alkaline conditions, leading to faster degradation.

-

Soil Organic Matter: The organic matter content of the soil can influence the adsorption and bioavailability of this compound. Higher organic matter can lead to increased adsorption, potentially reducing its availability for microbial degradation and leaching.

-

Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally enhance microbial activity and the rates of chemical reactions, leading to faster degradation of this compound.

Conclusion

This compound is a non-persistent insecticide in the soil environment, undergoing relatively rapid degradation through a combination of biotic and abiotic processes. The primary degradation pathway involves oxidation to this compound sulfoxide and Butoxycarboxim, followed by hydrolysis. The high mobility of this compound highlights the importance of considering potential leaching in environmental risk assessments. The degradation rate is significantly influenced by soil properties such as microbial activity, pH, organic matter content, temperature, and moisture. A thorough understanding of these factors and the degradation pathway is essential for the responsible use of this compound in agriculture and for safeguarding environmental quality.

References

An In-depth Technical Guide to the Mode of Action of Butocarboxim on Sucking Insects like Aphids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Acetylcholinesterase Inhibition

Butocarboxim, like other carbamate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the cholinergic synapses of the insect nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

The inhibitory action of this compound involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamoylated enzyme is significantly more stable than the acetylated form. The slow rate of decarbamoylation leads to a prolonged inactivation of the enzyme.

The accumulation of acetylcholine in the synaptic cleft results in the continuous stimulation of postsynaptic cholinergic receptors, leading to hyperexcitation of the nervous system. This manifests as tremors, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates is reversible, as the carbamoyl-enzyme complex can be hydrolyzed to regenerate the active enzyme, although at a much slower rate than the deacetylation of the acetylated enzyme.

Data Presentation

Acetylcholinesterase Inhibition

| Carbamate Insecticide | Insect Species | AChE IC50 | Reference(s) |

| Pirimicarb | Myzus persicae (pirimicarb-susceptible) | Data not available | |

| Pirimicarb | Myzus persicae (MACE-resistant) | >100-fold increase compared to susceptible | |

| Methomyl | Spodoptera frugiperda | Data not available | |

| Carbaryl | Apis mellifera | 0.4 µM | |

| Aldicarb | Apis mellifera | 0.2 µM | |

| This compound | Aphis gossypii | Data not available | |

| This compound | Myzus persicae | Data not available |

Aphid Mortality

Specific LC50 (the lethal concentration required to kill 50% of a test population) values for this compound against key aphid species such as Aphis gossypii and Myzus persicae are not consistently reported in the available scientific literature. The table below includes available data for other insecticides against these aphid species to provide a benchmark for toxicity.

| Insecticide | Aphid Species | LC50 | Exposure Time | Bioassay Method | Reference(s) |

| Flonicamid | Aphis gossypii | 0.58 mg/L | 24 h | Leaf-dip | |

| Acetamiprid | Aphis gossypii | 10.589 ppm | Not specified | Leaf-dip | |

| Imidacloprid | Aphis gossypii | 34.577 ppm | Not specified | Leaf-dip | |

| Thiamethoxam | Myzus persicae | 4.1 ppm | Not specified | Leaf-dip | |

| Imidacloprid | Myzus persicae | 4.5 ppm | Not specified | Leaf-dip | |

| This compound | Aphis gossypii | Data not available | |||

| This compound | Myzus persicae | Data not available |

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the primary mode of action for carbamates is the inhibition of AChE, some insecticides are known to interact with other neuronal targets, such as nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are activated by acetylcholine and are the target site for neonicotinoid insecticides.

Currently, there is no direct evidence in the reviewed literature to suggest a significant interaction of this compound with insect nAChRs. The toxicological profile of this compound is consistent with that of a classical AChE inhibitor. However, for a comprehensive understanding, the possibility of secondary interactions cannot be entirely ruled out without specific experimental investigation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound.

5.1.1 Materials

-

Acetylcholinesterase (from aphid homogenate or purified)

-

This compound (analytical grade)

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

5.1.2 Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

-

Prepare working solutions of DTNB and ATCI.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer + 20 µL DTNB + 10 µL phosphate buffer.

-

Control (100% enzyme activity): 140 µL phosphate buffer + 20 µL DTNB + 10 µL DMSO (or solvent control) + 10 µL AChE solution.

-

Inhibitor wells: 140 µL phosphate buffer + 20 µL DTNB + 10 µL this compound solution (at various concentrations) + 10 µL AChE solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Initiation of Reaction: Add 10 µL of ATCI solution to all wells except the blank.

-

Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Aphid Bioassay (Leaf-Dip Method)

This protocol outlines a common method for assessing the toxicity of this compound to aphids.

5.2.1 Materials

-

Aphid colony (e.g., Aphis gossypii or Myzus persicae)

-

Host plants

-

This compound formulation

-

Distilled water

-

Wetting agent (e.g., Triton X-100)

-

Petri dishes

-

Filter paper

-

Fine paintbrush

5.2.2 Procedure

-

Preparation of Test Solutions:

-

Prepare a stock solution of the this compound formulation in distilled water.

-

Prepare a series of dilutions of the stock solution to create a range of concentrations.

-

Add a small amount of wetting agent to each solution to ensure even leaf coverage.

-

Prepare a control solution containing only distilled water and the wetting agent.

-

-

Leaf Treatment:

-

Excise healthy leaves from the host plants.

-

Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).

-

Allow the leaves to air dry on filter paper.

-

-

Aphid Infestation:

-

Place the treated, dry leaves into Petri dishes lined with moist filter paper.

-

Using a fine paintbrush, transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.

-

-

Incubation:

-

Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

-

Mortality Assessment:

-

Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Perform probit analysis to determine the LC50 value and its 95% confidence limits.

-

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to investigate the potential binding of this compound to insect nAChRs.

5.3.1 Materials

-

Insect tissue rich in nAChRs (e.g., aphid heads)

-

Radioligand specific for insect nAChRs (e.g., [³H]imidacloprid or [¹²⁵I]α-bungarotoxin)

-

This compound (analytical grade)

-

Binding buffer

-

Wash buffer

-

Unlabeled competitor (e.g., nicotine or imidacloprid) for non-specific binding determination

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

5.3.2 Procedure

-

Membrane Preparation:

-

Homogenize the insect tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the nAChRs.

-

Wash the membrane pellet and resuspend it in fresh binding buffer.

-

-

Binding Assay:

-

Total binding: Incubate the membrane preparation with the radioligand.

-

Non-specific binding: Incubate the membrane preparation with the radioligand in the presence of a high concentration of the unlabeled competitor.

-

Competitive binding: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

-

Incubation: Incubate the reactions at a specified temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 or Ki value.

-

Resistance Mechanisms in Aphids

The intensive use of carbamate insecticides has led to the evolution of resistance in some aphid populations. The primary mechanism of resistance to carbamates in aphids is target-site insensitivity due to a modified acetylcholinesterase (MACE).

6.1 Modified Acetylcholinesterase (MACE)

MACE is a qualitatively altered form of AChE that is less sensitive to inhibition by carbamate insecticides. This reduced sensitivity is due to one or more point mutations in the gene encoding AChE, which alter the structure of the enzyme's active site. As a result, the binding affinity of carbamate insecticides to the MACE variant is significantly reduced, rendering the insecticide less effective. While MACE is a known resistance mechanism against carbamates in general, specific studies confirming MACE-mediated resistance to this compound in aphids are limited in the public domain.

Conclusion

This compound is an effective systemic insecticide against sucking insects like aphids, with its primary mode of action being the reversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine and subsequent disruption of the insect's nervous system. While the core mechanism is well-understood, there is a notable lack of publicly available, specific quantitative data on the interaction of this compound with aphid AChE and its precise toxicity to various aphid species. The primary known resistance mechanism to carbamates in aphids is target-site modification of AChE (MACE). Further research is warranted to quantify the specific interactions of this compound with its target site in different aphid species and to investigate the prevalence of specific resistance mechanisms to this particular active ingredient. There is currently no substantial evidence to suggest a primary or secondary mode of action involving nicotinic acetylcholine receptors. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate the nuanced interactions of this compound and to develop strategies for its sustainable use in pest management.

References

An In-depth Technical Guide to Butocarboxim and its Analogue Aldicarb: Structure, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butocarboxim and its structural analogue, aldicarb. Both are potent oxime carbamate insecticides that function as systemic agents with contact and stomach action. Their primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document delves into their chemical properties, mechanism of action, metabolism, toxicology, and the experimental protocols used for their characterization.

Chemical Identity and Physicochemical Properties

This compound and aldicarb are structural isomers, meaning they share the same molecular formula (C₇H₁₄N₂O₂S) but differ in the arrangement of their atoms.[1][2] This structural difference leads to distinct physicochemical and biological properties.

This compound: Chemically known as 3-(methylthio)butanone O-methylcarbamoyloxime, it is used to control a variety of sucking insects like aphids, whiteflies, and mealybugs in fruits, vegetables, and ornamentals.[1][3]

Aldicarb: Its IUPAC name is 2-methyl-2-(methylthio)propionaldehyde O-methylcarbamoyloxime.[4] It is a highly toxic systemic insecticide, acaricide, and nematicide used on crops such as cotton, peanuts, and soybeans.

Both compounds can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the carbon-nitrogen double bond in the oxime group. Commercial formulations typically contain a mixture of these isomers. For this compound, the E-isomer is usually the predominant form, making up 85-90% of the mixture.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of this compound and aldicarb.

| Property | This compound | Aldicarb | Reference(s) |

| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₂S | |

| Molecular Weight | 190.27 g/mol | 190.27 g/mol | |

| CAS Registry Number | 34681-10-2 | 116-06-3 | |

| Appearance | Pale brown viscous liquid/solid | White crystalline solid | |

| Melting Point | 32-37 °C (mixture of isomers) | 99-100 °C | |

| Water Solubility | Highly soluble (30,000 mg/L) | 6,000 mg/L at 20-25 °C | |

| Vapour Pressure | 1.1 x 10⁻² Pa at 20 °C | 1.3 x 10⁻² Pa at 20-25 °C | |

| Log Kₒw (Octanol/Water) | 1.1 | 1.359 | |

| Stability | Stable at pH 5-7; hydrolysed by strong acids and alkalis. | Stable in acidic media; decomposes rapidly in alkaline media. |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target for both this compound and aldicarb is the enzyme acetylcholinesterase (AChE). AChE is essential for the proper functioning of the central and peripheral nervous systems in both insects and mammals. Its role is to hydrolyze the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve signal.

Carbamate insecticides, including this compound and aldicarb, act as competitive inhibitors of AChE. Their structure mimics that of the natural substrate, acetylcholine, allowing them to bind to the active site of the enzyme. This binding leads to the carbamylation of a serine residue within the enzyme's active site. The resulting carbamylated enzyme is temporarily inactive and unable to break down acetylcholine.

This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting overstimulation of the nervous system leads to the characteristic signs of poisoning, including tremors, convulsions, and ultimately, paralysis and death.

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by carbamates is reversible. The carbamylated enzyme can spontaneously hydrolyze, regenerating the active enzyme. This reversibility means that carbamate poisoning is generally of shorter duration than organophosphate poisoning.

References

An In-depth Technical Guide to the Solubility and Stability of Butocarboxim in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Butocarboxim, a systemic insecticide of the carbamate class. Understanding these properties is critical for the development of stable formulations, analytical method development, and for assessing its environmental fate. This document compiles available quantitative data, outlines detailed experimental protocols for characterization, and discusses the stability profile of this compound in various organic solvents.

Executive Summary

This compound exhibits a range of solubilities in organic solvents, being highly soluble in polar organic solvents and showing limited solubility in non-polar ones. It is completely miscible with aromatic hydrocarbons, esters, and ketones.[1] Stability data indicates that this compound is stable under neutral to slightly acidic pH conditions (pH 5-7) and is thermally stable up to 100°C.[1] However, it is susceptible to hydrolysis under strong acidic or alkaline conditions. This guide provides detailed methodologies for assessing these properties and discusses the potential degradation pathways of the molecule.

Solubility of this compound

The solubility of a pesticide in organic solvents is a crucial parameter for formulation development, enabling the creation of effective and stable emulsifiable concentrates, solutions, or other liquid formulations.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents at 20°C.

| Organic Solvent | Solubility (g/L) | Solvent Type |

| Chloroform | 186 | Chlorinated Hydrocarbon |

| Acetone | 172 | Ketone |

| Isopropanol | 101 | Alcohol |

| Toluene | 29 | Aromatic Hydrocarbon |

| Carbon Tetrachloride | 11 | Chlorinated Hydrocarbon |

| Cyclohexane | 0.9 | Aliphatic Hydrocarbon |

| Heptane | 0.1 | Aliphatic Hydrocarbon |

Data sourced from publicly available databases and pesticide manuals.

This compound is also reported to be completely miscible with a range of aromatic hydrocarbons, esters, and ketones, and is soluble in most organic solvents.[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in organic solvents can be adapted from general agrochemical testing guidelines. The following method outlines a robust procedure.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound analytical standard (>99% purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Fluorescence)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set at the desired temperature (e.g., 20°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any suspended particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method (see Section 4.0 for a detailed analytical method).

-

Prepare a calibration curve using a series of known concentrations of this compound standards.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = (C × D × V) / 1000 Where:

-

C = Concentration of this compound in the analyzed sample (mg/mL) from the HPLC analysis.

-

D = Dilution factor.

-

V = Initial volume of the solvent (mL).

-

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in organic solvents.

Stability of this compound in Organic Solvents

The stability of this compound in formulated products is critical for its shelf-life and efficacy. Degradation can lead to a loss of the active ingredient and the formation of potentially toxic byproducts.

Known Stability Profile

-

pH Stability: this compound is stable at a pH range of 5-7. It undergoes hydrolysis in the presence of strong acids and alkalis.[1]

-

Thermal Stability: The compound is thermally stable up to 100°C.[1]

-

Photostability: this compound is reported to be stable to sunlight.

-

Oxidative Stability: It is stable to oxygen.

While these general stability characteristics are known, specific stability data in various organic solvents is not extensively documented in publicly available literature. Therefore, a systematic stability study is recommended for specific formulations.

Experimental Protocol for Stability Studies

The following protocol outlines a comprehensive approach to evaluating the stability of this compound in an organic solvent.

Objective: To assess the stability of this compound in a selected organic solvent under various storage conditions (e.g., temperature, light).

Materials:

-

This compound analytical standard (>99% purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

HPLC system with a stability-indicating method (see Section 4.0)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

-

Sample Preparation and Storage:

-

Aliquot the stock solution into a series of amber glass vials.

-

For photostability testing, also aliquot into clear glass vials.

-

Tightly cap the vials.

-

Place the vials in stability chambers under the following conditions (or others as required):

-

Refrigerated (2-8°C)

-

Room temperature (e.g., 25°C/60% RH)

-

Accelerated conditions (e.g., 40°C/75% RH)

-

Photostability chamber (exposed to light, with a dark control)

-

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days). The duration and frequency of testing should be adjusted based on the expected stability and the purpose of the study.

-

-

Analytical Procedure:

-

At each time point, retrieve the vials from the stability chambers.

-

Allow the samples to equilibrate to room temperature.

-

If necessary, dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

-

If significant degradation is observed, attempt to identify the degradation products using techniques such as LC-MS.

-

Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the half-life (t½) of this compound under each storage condition.

-

Logical Flow for a Stability Study

Caption: A logical workflow for conducting a stability study of this compound in an organic solvent.

Analytical Methodology for this compound

A reliable and validated analytical method is essential for accurately quantifying this compound in solubility and stability studies. The following HPLC method is adapted from a published procedure for the determination of this compound residues.

HPLC Method with Post-Column Derivatization and Fluorescence Detection

This method offers high sensitivity and selectivity for the analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Analytical Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent C18 column.

-

Mobile Phase: Acetonitrile:water (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Post-Column Reagents:

-

Sodium hydroxide solution for hydrolysis.

-

o-Phthalaldehyde (OPA) / 2-mercaptoethanol reagent for derivatization.

-

-

Post-Column Reactor: To facilitate the hydrolysis and derivatization reactions at an elevated temperature (e.g., 90°C).

-

Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

-

-

Sample Preparation for Analysis:

-

For solubility samples, dilute the filtered supernatant as described in section 2.2.

-

For stability samples, dilute the solution from the stability vials as needed.

-

-

Method Validation:

-

The analytical method should be validated according to ICH guidelines or equivalent standards to ensure its suitability for the intended purpose. Validation parameters should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Potential Degradation Pathways

While specific studies on the degradation of this compound in organic solvents are limited, potential degradation pathways can be inferred based on its chemical structure (an oxime carbamate).

-

Hydrolysis: The carbamate linkage is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. This would lead to the formation of the corresponding oxime and methylamine. In protic solvents like alcohols, solvolysis may also occur.

-

Oxidation: The sulfide group in this compound can be oxidized to the corresponding sulfoxide and sulfone. These metabolites are also known to be of toxicological relevance.

-

Photodegradation: Although reported to be stable in sunlight, prolonged exposure to high-energy light, especially in the presence of photosensitizers, could potentially lead to degradation.

Proposed Signaling Pathway for Degradation

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a thorough understanding of the solubility and stability of this compound in organic solvents, supported by quantitative data and detailed experimental protocols. This compound's solubility profile makes it suitable for formulation in a variety of polar organic solvents. Its stability is generally good under neutral conditions, but care must be taken to avoid strongly acidic or alkaline environments. The provided methodologies offer a framework for researchers and formulation scientists to conduct their own detailed investigations to ensure the development of robust and effective this compound-based products. Further research into the specific degradation kinetics and identification of degradation products in various organic solvents would be beneficial for a more complete understanding of its behavior.

References

An In-Depth Technical Guide to the E- and Z-Isomer Configuration and Properties of Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic insecticide belonging to the oxime carbamate class of chemicals. It is effective against a range of sucking insects in various agricultural and horticultural settings.[1] The molecule possesses a carbon-nitrogen double bond (C=N) within its oxime structure, which gives rise to geometric isomerism, resulting in the existence of two distinct stereoisomers: the E-(entgegen) and Z-(zusammen) isomers. Commercial formulations of this compound typically consist of a mixture of these isomers, with the E-isomer being the predominant form, constituting approximately 85-90% of the mixture.[2]

The spatial arrangement of the substituents around the C=N double bond in the E- and Z-isomers can significantly influence their physicochemical properties, biological activity, and toxicological profiles. A thorough understanding of the individual characteristics of each isomer is therefore crucial for optimizing product efficacy, ensuring environmental safety, and conducting accurate risk assessments. This technical guide provides a comprehensive overview of the configuration, properties, and analytical methodologies related to the E- and Z-isomers of this compound.

Chemical Configuration and Structure

The differential arrangement of the methyl and the (methylthio)ethyl groups around the C=N double bond defines the E- and Z-configuration of this compound. The structures of the two isomers are depicted below.

Physicochemical Properties